

# Application Notes: Dapiglutide Administration in a Murine Model of Short Bowel Syndrome

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## Compound of Interest

Compound Name: Dapiglutide

Cat. No.: B15571176

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Introduction Short Bowel Syndrome (SBS) is a malabsorptive condition resulting from a significant loss of intestinal length, often due to surgical resection.[1] This leads to complications such as diarrhea, dehydration, malnutrition, and electrolyte imbalances.[2] The primary physiological response to intestinal resection is a process known as intestinal adaptation, where the remaining bowel undergoes structural and functional changes to enhance its absorptive capacity.[3][4] This process involves increased crypt cell proliferation, leading to taller villi and deeper crypts.[5]

**Dapiglutide** is a novel, long-acting dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon-like peptide-2 (GLP-2) receptors.[6][7][8] This dual agonism is designed to leverage the complementary effects of both hormones. GLP-1 is known to slow gastric emptying and intestinal transit, while GLP-2 has potent intestinotrophic effects, promoting intestinal growth and enhancing barrier function.[9][10] The combined action of **Dapiglutide** aims to enlarge the intestinal surface area while also slowing intestinal transit, thereby potentially attenuating intestinal insufficiency.[6][9] These application notes provide an overview of the effects of **Dapiglutide** in a murine SBS model and detailed protocols for its administration and the evaluation of its efficacy.

## Quantitative Data Summary

The administration of **Dapiglutide** in a murine model of Short Bowel Syndrome (40% ileocecal resection) has demonstrated significant improvements in key physiological and morphological parameters compared to vehicle-treated controls.[6][11]

Table 1: Effects of **Dapiglutide** on Body Weight and Stool Water Content

Parameter	Sham Operated	SBS + Vehicle	SBS + Dapiglutide	Citation
Body Weight (% of initial)	Maintained	~85% at Day 14	~92% at Day 14	[11]

| Stool Water Content (%) | ~50% | ~75% at Day 14 | Reduced to slightly >50% at Day 14 |[11] |

Table 2: Effects of **Dapiglutide** on Intestinal Morphology and Endocrine Markers

Parameter	Sham Operated	SBS + Vehicle	SBS + Dapiglutide	Citation
Villus Height	Baseline	Increased vs. Sham	Significantly increased vs. Vehicle and Sham	[6][11]
Intestinal Length	Baseline	No significant change	Significantly increased	[6]

| Plasma Aldosterone | ~370 pM | ~780 pM | ~470 pM |[11] |

Table 3: Effects of **Dapiglutide** on Intestinal Barrier Function

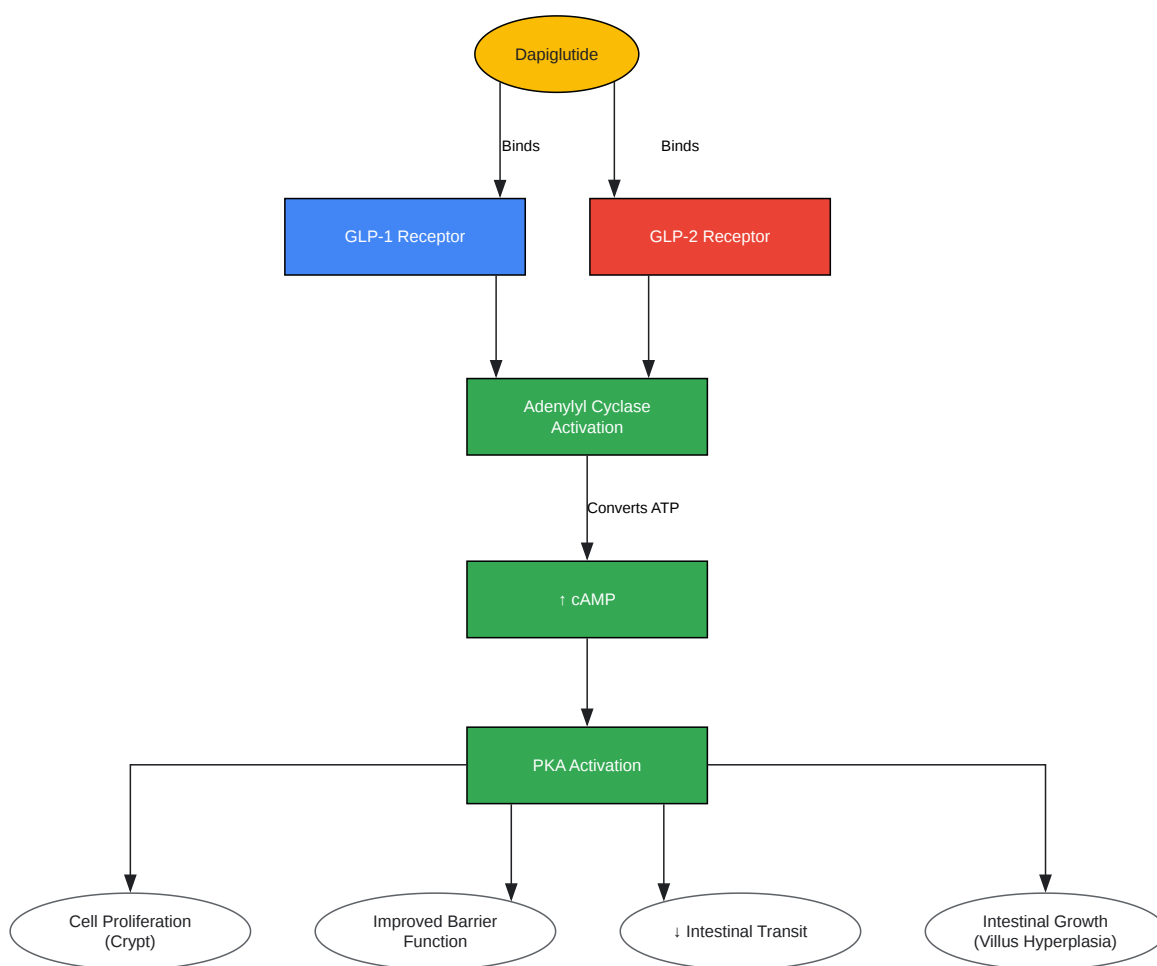
Parameter	Observation in SBS + Dapiglutide Group	Citation
Jejunal Tight Junctions	Tightened paracellular leak pathway	[12][13]
Claudin-7 Expression	Increased in the jejunum	[12]

| Claudin-2, -10b, -15 | Preserved expression and localization along the crypt-villus axis |[12] |

## Signaling Pathways and Experimental Workflows

### Dapiglutide Dual Receptor Signaling Pathway

**Dapiglutide** exerts its effects by co-activating GLP-1 and GLP-2 receptors, which are widely expressed in the gastrointestinal tract.[14] Activation of these G-protein coupled receptors stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[15][16] This cascade activates Protein Kinase A (PKA) and other downstream effectors, promoting cellular proliferation, differentiation, and enhanced intestinal barrier function, ultimately driving the adaptive response.[15][17]

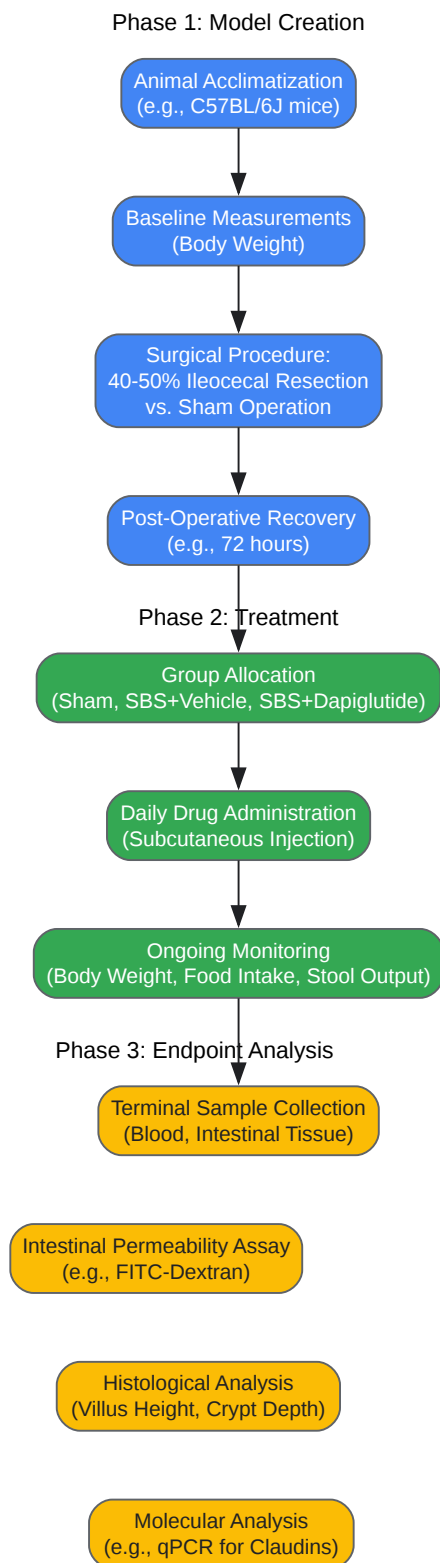


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Caption: **Dapiglutide** activates both GLP-1 and GLP-2 receptors.

## Experimental Workflow

The evaluation of **Dapiglutide** in a murine SBS model follows a structured workflow, from surgical induction of the model to terminal analysis of intestinal adaptation.



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Caption: Workflow for testing **Dapiglutide** in a murine SBS model.

## Experimental Protocols

### Protocol 1: Murine Short Bowel Syndrome Model (Ileocecal Resection)

This protocol describes the creation of a clinically relevant murine model of SBS through a 40-50% resection of the small intestine.[\[6\]](#)[\[11\]](#)

#### Materials:

- Male C57BL/6J mice (10-12 weeks old)
- Anesthetic (e.g., Isoflurane)
- Surgical instruments (scissors, forceps, needle holders)
- Suture material (e.g., 6-0 silk)
- Sterile saline
- Buprenorphine for analgesia

#### Procedure:

- Anesthesia and Preparation: Anesthetize the mouse using isoflurane. Shave the abdomen and sterilize the surgical area with an appropriate antiseptic.
- Laparotomy: Make a 2 cm midline laparotomy incision to expose the abdominal cavity.
- Intestinal Identification: Gently exteriorize the small intestine. Identify the cecum and locate the ileocecal junction.
- Resection:
  - For a 40% ileocecal resection, measure 10 cm proximal from the ileocecal valve.[\[6\]](#)
  - Ligate the mesenteric vessels supplying the segment to be resected.
  - Transect the intestine at the proximal and distal points of the measured segment.

- Remove the intestinal segment, including the cecum.
- Anastomosis: Perform an end-to-end anastomosis of the remaining jejunum and the ascending colon using interrupted 6-0 silk sutures.
- Closure: Return the bowel to the abdominal cavity. Close the abdominal wall in two layers (peritoneum and skin) using sutures.
- Sham Operation: For control animals, perform a laparotomy and gently manipulate the intestine without resection, followed by closure.
- Post-Operative Care:
  - Administer subcutaneous buprenorphine for pain management.
  - Provide sterile saline subcutaneously for hydration.
  - House mice individually and monitor for recovery. Provide a liquid diet for the first 72 hours post-surgery before reintroducing standard chow.[\[6\]](#)

## Protocol 2: Dapiglutide Administration

### Materials:

- **Dapiglutide**
- Vehicle solution (e.g., sterile saline or appropriate buffer)
- 1 mL syringes with 27-gauge needles

### Procedure:

- Reconstitution: Prepare **Dapiglutide** solution in the appropriate vehicle to the desired concentration for injection.
- Dosing: The effective dose should be determined by a dose-response study. A typical study might use daily subcutaneous injections.[\[11\]](#)
- Administration:



- Gently restrain the mouse.
- Lift the skin on the back to form a tent.
- Insert the needle into the subcutaneous space and inject the **Dapiglutide** solution or vehicle.
- Record the time and dose administered.
- Treatment Duration: Continue daily administration for the duration of the study (e.g., 14 days).[11]

## Protocol 3: Histological Analysis of Intestinal Adaptation

This protocol outlines the process for preparing and analyzing intestinal tissue to measure morphological changes indicative of adaptation.

Materials:

- 10% neutral buffered formalin
- Ethanol series (70%, 95%, 100%)
- Xylene
- Paraffin wax
- Microtome
- Glass slides
- Hematoxylin and Eosin (H&E) stain
- Microscope with a calibrated digital camera
- Image analysis software (e.g., ImageJ/Fiji)[18]

Procedure:

- **Tissue Collection and Fixation:** At the end of the study, euthanize the mouse. Collect a 1-2 cm segment of the remnant jejunum. Flush the lumen with saline and fix in 10% neutral buffered formalin for 24 hours.
- **Tissue Processing and Embedding:** Dehydrate the tissue through a graded ethanol series, clear with xylene, and embed in paraffin wax.
- **Sectioning and Staining:** Cut 5- $\mu$ m thick transverse sections using a microtome.[\[9\]](#) Mount the sections on glass slides and stain with H&E.
- **Imaging:** Capture high-resolution images of the stained sections under a light microscope. Ensure at least 10 well-oriented, full-length villi and their associated crypts are imaged per sample.[\[19\]](#)
- **Morphometric Analysis:**
  - Use image analysis software (e.g., ImageJ) to perform measurements.[\[18\]](#)
  - **Villus Height:** Measure the distance from the tip of the villus to the villus-crypt junction.[\[20\]](#)
  - **Crypt Depth:** Measure the distance from the villus-crypt junction to the base of the crypt.[\[20\]](#)[\[21\]](#)
  - Calculate the average villus height and crypt depth for each animal.

## Protocol 4: Assessment of Intestinal Barrier Function (In Vivo Permeability Assay)

This protocol uses fluorescein isothiocyanate-dextran (FITC-dextran) to assess in vivo intestinal permeability.[\[22\]](#)[\[23\]](#)

Materials:

- FITC-dextran (4 kDa)
- Sterile PBS
- Oral gavage needles

- Heparinized capillary tubes for blood collection
- Microcentrifuge tubes
- Fluorometer/plate reader

Procedure:

- Fasting: Fast mice for 4-6 hours with free access to water. Transfer them to a clean cage to prevent coprophagy.[\[22\]](#)
- Baseline Blood Sample: Collect a small amount of blood (~50  $\mu$ L) via tail nick into a heparinized tube. This will serve as the baseline fluorescence reading.[\[22\]](#)
- FITC-Dextran Gavage: Prepare an 80 mg/mL solution of FITC-dextran in sterile PBS.[\[22\]](#) Administer 150  $\mu$ L of this solution to each mouse via oral gavage.[\[22\]](#) Note the exact time of gavage.
- Blood Collection: Exactly 4 hours after gavage, collect a terminal blood sample via cardiac puncture.[\[23\]](#)
- Plasma Separation: Centrifuge the blood samples to separate the plasma.
- Fluorescence Measurement:
  - Dilute the plasma samples (e.g., 1:2) with PBS.
  - Pipette the diluted plasma onto a 96-well black plate.
  - Measure fluorescence using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.
- Data Analysis: Create a standard curve using known concentrations of FITC-dextran. Calculate the concentration of FITC-dextran in the plasma samples. An increase in plasma FITC-dextran concentration indicates increased intestinal permeability.

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